Cas no 21087-74-1 ((2S)-2-hydroxy-3-butenyl glucosinolate)
(2S)-2-hydroxy-3-butenyl glucosinolate Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-hydroxy-3-butenyl glucosinolate
- epiprogoitrin
- Progoitrin
- EPIPROGOITRIN POTASSIUM SALT
- Epiprogoitrin, potassium salt
- 21087-74-1
- MFCD32068065
- potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
- potassium ((S)-3-hydroxy-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pent-4-en-1-ylidene)amino sulfate
- 1ST157690K
- Potassium 1-S-[(1E)-3-hydroxy-N-(sulfonatooxy)-4-pentenimidoyl]-1-thio-beta-D-glucopyranose
- Potassium 1-S-((1E)-3-hydroxy-N-(sulfonatooxy)-4-pentenimidoyl)-1-thio-beta-D-glucopyranose
- 112-018-7
-
- Inchi: 1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t5-,6-,8-,9+,10-,11+;/m1./s1
- InChI Key: GAYXFCKWHSTEIK-ILJMICIPSA-M
- SMILES: [K+].S(/C(/C[C@@H](C=C)O)=N\OS(=O)(=O)[O-])[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 427.00091960g/mol
- Monoisotopic Mass: 427.00091960g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 554
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 223Ų
(2S)-2-hydroxy-3-butenyl glucosinolate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB514430-10mg |
Epiprogoitrin, potassium salt; . |
21087-74-1 | 10mg |
€412.80 | 2024-08-02 | ||
| PhytoLab | 89657-50mg |
Epiprogoitrin potassium salt |
21087-74-1 | ≥ 95.0 % | 50mg |
€958.5 | 2023-10-25 | |
| PhytoLab | 89657-250mg |
Epiprogoitrin potassium salt |
21087-74-1 | ≥ 95.0 % | 250mg |
€4526.25 | 2023-10-25 | |
| PhytoLab | 89657-500mg |
Epiprogoitrin potassium salt |
21087-74-1 | ≥ 95.0 % | 500mg |
€8520 | 2023-10-25 | |
| PhytoLab | 89657-1000mg |
Epiprogoitrin potassium salt |
21087-74-1 | ≥ 95.0 % | 1000mg |
€15975 | 2023-10-25 |
(2S)-2-hydroxy-3-butenyl glucosinolate Suppliers
(2S)-2-hydroxy-3-butenyl glucosinolate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on (2S)-2-hydroxy-3-butenyl glucosinolate
Compound Introduction: (2S)-2-hydroxy-3-butenyl glucosinolate (CAS No. 21087-74-1)
CAS No. 21087-74-1 refers to a specific organic compound classified under the category of glucosinolates, which are naturally occurring sulfur-containing compounds found in various plants, particularly in the Brassicaceae family. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and chemopreventive properties. The compound (2S)-2-hydroxy-3-butenyl glucosinolate, in particular, has garnered significant attention in recent years due to its unique structural features and promising applications in pharmaceutical and nutraceutical industries.
Glucosinolates are synthesized in plants through enzymatic pathways involving amino acids such as methionine and tryptophan. The structure of (2S)-2-hydroxy-3-butenyl glucosinolate consists of a glucose moiety linked to a thioether bond, with a side chain containing a (2S)-configuration at the 2-position of the butenyl group. This specific stereochemistry is crucial for its biological activity and interaction with biological targets.
Recent research has highlighted the potential of (2S)-2-hydroxy-3-butenyl glucosinolate as a bioactive compound with therapeutic implications. Studies have demonstrated its ability to modulate inflammatory pathways by inhibiting key enzymes such as lipoxygenase and cyclooxygenase. Additionally, its antioxidant properties have been attributed to its capacity to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
The pharmacological relevance of (2S)-2-hydroxy-3-butenyl glucosinolate has been further explored in preclinical studies. These investigations have revealed its potential role in preventing cellular damage induced by reactive oxygen species (ROS), thereby protecting against oxidative damage in tissues and organs. Furthermore, its interaction with cellular receptors and enzymes suggests possible applications in managing conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders.
In the context of drug development, (2S)-2-hydroxy-3-butenyl glucosinolate represents a promising candidate for further investigation. Its natural origin and biodegradability make it an attractive option for developing sustainable pharmaceuticals. Researchers are exploring synthetic methodologies to optimize the production of this compound while maintaining its stereochemical integrity, ensuring maximal efficacy.
The safety profile of (2S)-2-hydroxy-3-butenyl glucosinolate has also been assessed through toxicological studies. Preliminary findings indicate that it exhibits low toxicity at therapeutic doses, suggesting its potential for safe human consumption. This aspect is particularly important for its development as a nutraceutical supplement or an active ingredient in functional foods.
Industrial applications of (2S)-2-hydroxy-3-butenyl glucosinolate are being explored in various sectors beyond pharmaceuticals. For instance, its antimicrobial properties have been investigated for potential use in food preservation and agricultural applications. Additionally, its role as a natural pesticide has been considered due to its ability to deter pests without harmful environmental impacts.
The future direction of research on (2S)-2-hydroxy-3-butenyl glucosinolate includes elucidating its mechanisms of action at the molecular level. Advanced techniques such as crystallography and spectroscopy are being employed to understand how this compound interacts with biological targets. Such insights will facilitate the design of derivative compounds with enhanced bioactivity and selectivity.
Collaborative efforts between academia and industry are essential for advancing the clinical translation of findings related to (2S)-2-hydroxy-3-butenyl glucosinolate. By fostering partnerships between researchers and pharmaceutical companies, it is possible to accelerate the development pipeline from bench to market. This approach will ensure that the therapeutic potential of this compound is realized in a timely manner.
In conclusion, (2S)-2-hydroxy-3-butenyl glucosinolate (CAS No. 21087-74-1) is a bioactive compound with significant potential in healthcare and industrial applications. Its unique structural features, coupled with promising preclinical data, make it an attractive candidate for further research and development. As scientific understanding continues to evolve, it is anticipated that this compound will play an increasingly important role in addressing various health challenges worldwide.
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